molecular formula C27H30O10 B1496049 methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

Cat. No.: B1496049
M. Wt: 514.5 g/mol
InChI Key: HHKXOKUGOZKYPR-MFLJVLHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is typically extracted from the leaves and branches of Swietenia mahagoni. The extraction process involves refluxing the plant material with methanol at 80°C, followed by partitioning the crude extract between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol . The structure of swietemahalactone is confirmed through extensive spectroscopic and X-ray crystallographic methods .

Chemical Reactions Analysis

methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway for swietemahalactone involves a semipinacol rearrangement . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

IUPAC Name

methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25?,26+,27-/m1/s1

InChI Key

HHKXOKUGOZKYPR-MFLJVLHGSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(CC4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C

Origin of Product

United States

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